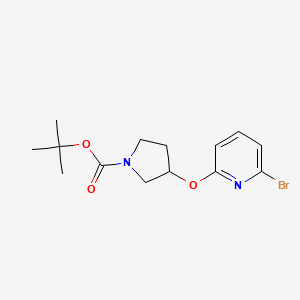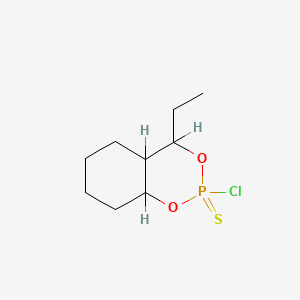
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is an organophosphorus compound with the molecular formula C9H16ClO2PS It is characterized by a bicyclic structure containing phosphorus, sulfur, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide typically involves the reaction of 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher production volumes, and additional purification steps are implemented to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure but lacks the sulfur atom.
2-Chloro-4-ethyl-1,3,2-dioxaphosphorinane: Similar phosphorus-containing ring structure.
2-Chloro-4-ethyl-1,3,2-benzodioxaphosphorin-2-oxide: Contains an oxygen atom instead of sulfur.
Uniqueness
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is unique due to the presence of both sulfur and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these elements in a bicyclic framework makes it a valuable compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
63886-82-8 |
|---|---|
Molekularformel |
C9H16ClO2PS |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
2-chloro-4-ethyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C9H16ClO2PS/c1-2-8-7-5-3-4-6-9(7)12-13(10,14)11-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
CKYVJRNTNYBPED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2CCCCC2OP(=S)(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

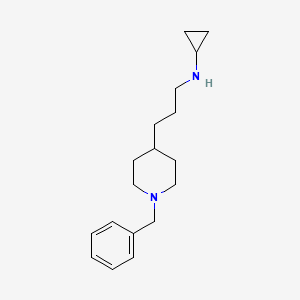


![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)

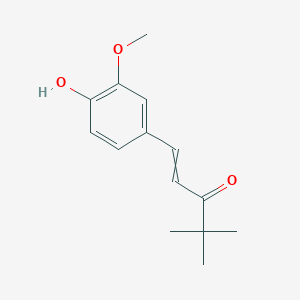
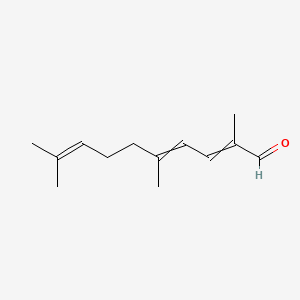
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
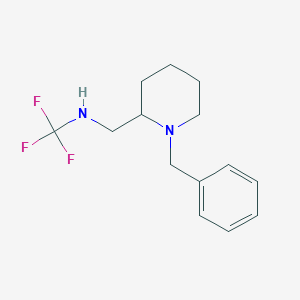
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
